molecular formula C15H22N2O4S B5355908 5-(Cycloheptylsulfamoyl)-2-methoxybenzamide

5-(Cycloheptylsulfamoyl)-2-methoxybenzamide

Cat. No.: B5355908
M. Wt: 326.4 g/mol
InChI Key: IRNRLSNJWVKIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cycloheptylsulfamoyl)-2-methoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a cycloheptylsulfamoyl group and a methoxy group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cycloheptylsulfamoyl)-2-methoxybenzamide typically involves a multi-step process. One common method starts with the nitration of 2-methoxybenzoic acid to introduce a nitro group. This is followed by reduction to form the corresponding amine. The amine is then reacted with cycloheptylsulfonyl chloride under basic conditions to yield the desired sulfamoyl derivative. The final step involves the amidation of the sulfamoyl derivative with an appropriate amine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Cycloheptylsulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to further oxidation products.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzamide, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

5-(Cycloheptylsulfamoyl)-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate enzyme interactions and protein binding due to its unique structure.

    Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Cycloheptylsulfamoyl)-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The cycloheptylsulfamoyl group can enhance binding affinity to certain proteins, while the methoxy group may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclohexylsulfamoyl)-2-methoxybenzamide: Similar structure but with a cyclohexyl group instead of cycloheptyl.

    5-(Cyclopentylsulfamoyl)-2-methoxybenzamide: Features a cyclopentyl group, leading to different steric and electronic properties.

Uniqueness

5-(Cycloheptylsulfamoyl)-2-methoxybenzamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric effects and influences the compound’s reactivity and binding properties. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

IUPAC Name

5-(cycloheptylsulfamoyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-21-14-9-8-12(10-13(14)15(16)18)22(19,20)17-11-6-4-2-3-5-7-11/h8-11,17H,2-7H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNRLSNJWVKIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825234
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.